5-Methoxy-2-(methylaminomethyl)aniline

Catalog No.
S15734644
CAS No.
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-(methylaminomethyl)aniline

Product Name

5-Methoxy-2-(methylaminomethyl)aniline

IUPAC Name

5-methoxy-2-(methylaminomethyl)aniline

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,11H,6,10H2,1-2H3

InChI Key

QACULAWEXHALEH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)N

5-Methoxy-2-(methylaminomethyl)aniline is an organic compound characterized by its methoxy and methylaminomethyl functional groups attached to an aniline backbone. Its chemical formula is C10H15N2O, and it features a methoxy group (-OCH₃) at the 5-position and a methylaminomethyl group (-CH₂-NH(CH₃)₂) at the 2-position of the aromatic ring. This structural configuration contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized to form quinones or nitroso derivatives, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert nitro groups to amines or carbonyl groups to alcohols, employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents onto the aromatic ring under acidic or basic conditions.

Research indicates that 5-Methoxy-2-(methylaminomethyl)aniline exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in medicinal chemistry.
  • Anticancer Potential: There is ongoing research into its efficacy as an anticancer agent, as its structural features may interact with biological targets relevant to cancer cell proliferation.

The synthesis of 5-Methoxy-2-(methylaminomethyl)aniline typically involves several key steps:

  • Starting Material: The process begins with 5-methoxyaniline.
  • Formylation: The compound undergoes formylation to introduce a formyl group at the 2-position.
  • Reduction: The formyl group is subsequently reduced to a methyl group using sodium borohydride or similar reducing agents.

Industrial Production

In industrial settings, the synthesis methods are optimized for scale, often utilizing continuous flow synthesis and automated reactors to enhance yield and purity while minimizing environmental impact.

5-Methoxy-2-(methylaminomethyl)aniline has various applications across different fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.
  • Dyes and Pigments: The compound is utilized in the production of dyes and pigments due to its vibrant color properties.
  • Research

The mechanism of action for 5-Methoxy-2-(methylaminomethyl)aniline involves interactions with specific molecular targets. It may act as an inhibitor or activator of enzymes and receptors, depending on its structural configuration and the biological context. For instance, it could inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions.

Several compounds share structural similarities with 5-Methoxy-2-(methylaminomethyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methoxy-5-methylanilineLacks the methylaminomethyl groupSimpler structure, less functional diversity
5-Methoxy-2-methylanilineSimilar but without the aminomethyl substitutionDifferent biological activity profile
2-Methoxy-4-methylanilineDifferent substitution pattern on the aromatic ringVariability in reactivity and application

Uniqueness

The uniqueness of 5-Methoxy-2-(methylaminomethyl)aniline lies in its combination of methoxy and methylaminomethyl groups. This specific arrangement allows for distinct chemical reactivity and biological interactions, differentiating it from structurally similar compounds. Its dual functional groups enhance its potential applications in both research and industry, making it a valuable subject of study in organic chemistry and pharmacology.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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